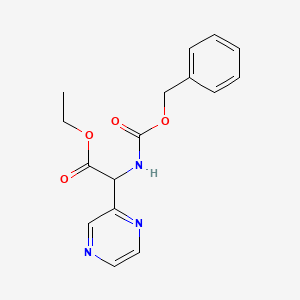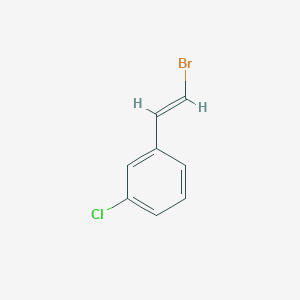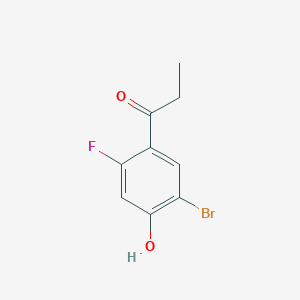![molecular formula C11H16OS B15243316 1-[4-(Propan-2-yloxy)phenyl]ethane-1-thiol](/img/structure/B15243316.png)
1-[4-(Propan-2-yloxy)phenyl]ethane-1-thiol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[4-(Propan-2-yloxy)phenyl]ethane-1-thiol is an organic compound with the molecular formula C11H16OS It is characterized by the presence of a thiol group (-SH) attached to an ethane chain, which is further connected to a phenyl ring substituted with a propan-2-yloxy group
Méthodes De Préparation
The synthesis of 1-[4-(Propan-2-yloxy)phenyl]ethane-1-thiol typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-hydroxyacetophenone and isopropyl bromide.
Etherification: The phenolic hydroxyl group of 4-hydroxyacetophenone is etherified using isopropyl bromide in the presence of a base like potassium carbonate to form 4-(propan-2-yloxy)acetophenone.
Reduction: The carbonyl group of 4-(propan-2-yloxy)acetophenone is reduced to an alcohol using a reducing agent such as sodium borohydride.
Thiol Formation: The final step involves the conversion of the alcohol to a thiol group using a thiolating agent like thiourea, followed by hydrolysis to yield this compound.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.
Analyse Des Réactions Chimiques
1-[4-(Propan-2-yloxy)phenyl]ethane-1-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides using oxidizing agents like hydrogen peroxide or iodine.
Substitution: The thiol group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.
Addition: The compound can undergo addition reactions with electrophiles, particularly at the thiol group.
Common reagents and conditions used in these reactions include oxidizing agents (e.g., hydrogen peroxide), bases (e.g., sodium hydroxide), and nucleophiles (e.g., alkyl halides). Major products formed from these reactions include disulfides, substituted thiols, and addition products.
Applications De Recherche Scientifique
1-[4-(Propan-2-yloxy)phenyl]ethane-1-thiol has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.
Biology: The compound’s thiol group makes it a useful reagent in bioconjugation reactions, where it can be attached to biomolecules for labeling or modification.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of drugs targeting thiol-sensitive pathways.
Industry: It is used in the production of specialty chemicals and materials, where its unique properties are leveraged for specific applications.
Mécanisme D'action
The mechanism of action of 1-[4-(Propan-2-yloxy)phenyl]ethane-1-thiol involves its interaction with molecular targets through its thiol group. The thiol group can form covalent bonds with electrophilic centers in proteins and other biomolecules, leading to modifications that affect their function. This interaction can influence various biochemical pathways, making the compound a valuable tool in research and potential therapeutic applications.
Comparaison Avec Des Composés Similaires
1-[4-(Propan-2-yloxy)phenyl]ethane-1-thiol can be compared with similar compounds such as:
1-[4-(Propan-2-yl)phenyl]ethane-1-thiol: This compound lacks the oxygen atom in the propan-2-yloxy group, which can influence its reactivity and applications.
1-[4-(Propan-2-yloxy)phenyl]ethane-1-ol: This compound has a hydroxyl group instead of a thiol group, leading to different chemical properties and reactivity.
The uniqueness of this compound lies in its combination of a thiol group with a propan-2-yloxy-substituted phenyl ring, which imparts distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C11H16OS |
|---|---|
Poids moléculaire |
196.31 g/mol |
Nom IUPAC |
1-(4-propan-2-yloxyphenyl)ethanethiol |
InChI |
InChI=1S/C11H16OS/c1-8(2)12-11-6-4-10(5-7-11)9(3)13/h4-9,13H,1-3H3 |
Clé InChI |
KVNQUEBLFVWJAH-UHFFFAOYSA-N |
SMILES canonique |
CC(C)OC1=CC=C(C=C1)C(C)S |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



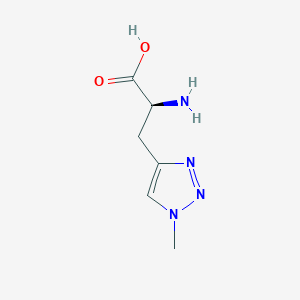
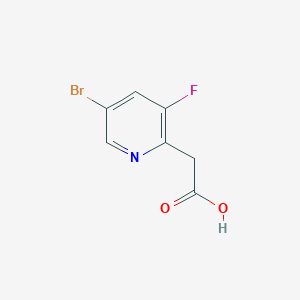
![2-[3-(2-Methylphenyl)-3-oxopropyl]thiobenzaldehyde](/img/structure/B15243261.png)
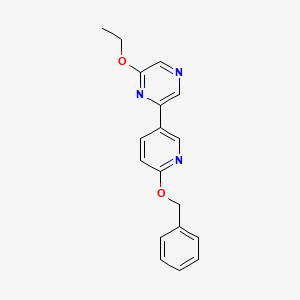
![tert-Butyl 2-(aminomethyl)-4-oxo-6,7-dihydro-4H-pyrazino[1,2-a]pyrimidine-8(9H)-carboxylate](/img/structure/B15243267.png)
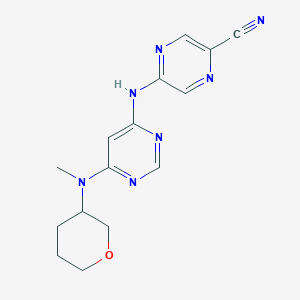
![1-[2-(thiophen-2-yl)ethyl]-1H-pyrazol-3-amine](/img/structure/B15243275.png)
